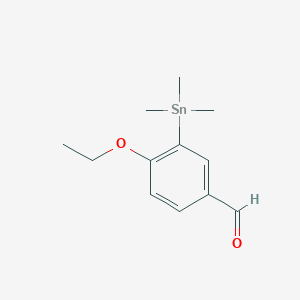
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group at the 4-position and a trimethylstannyl group at the 3-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- typically involves the stannylation of a suitable precursor. One common method is the reaction of 4-ethoxybenzaldehyde with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid
Reduction: 4-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can participate in organometallic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 4-ethoxy-: Lacks the trimethylstannyl group, making it less reactive in organometallic reactions.
Benzaldehyde, 4-methoxy-3-(trimethylstannyl)-: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Uniqueness
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is unique due to the presence of both the ethoxy and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
184033-47-4 |
|---|---|
Molekularformel |
C12H18O2Sn |
Molekulargewicht |
312.98 g/mol |
IUPAC-Name |
4-ethoxy-3-trimethylstannylbenzaldehyde |
InChI |
InChI=1S/C9H9O2.3CH3.Sn/c1-2-11-9-5-3-8(7-10)4-6-9;;;;/h3-5,7H,2H2,1H3;3*1H3; |
InChI-Schlüssel |
IDSZDZAKPVRIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=O)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


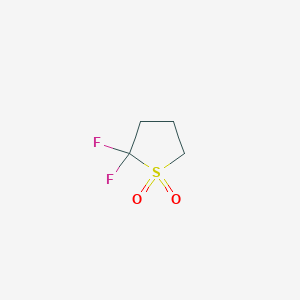
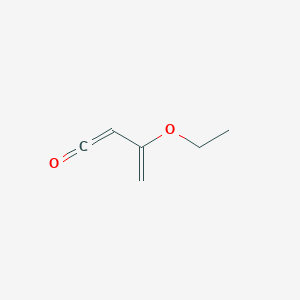

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
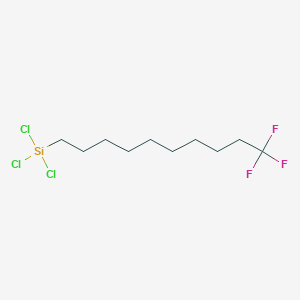
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
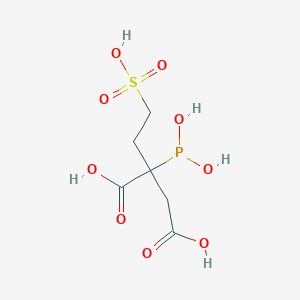
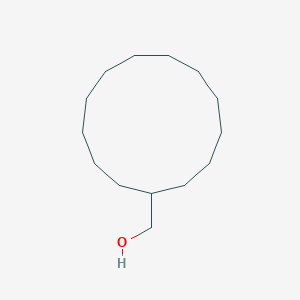
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
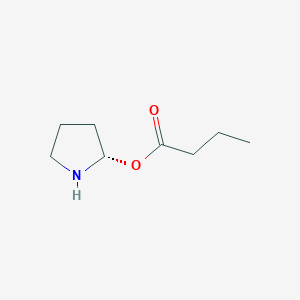
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
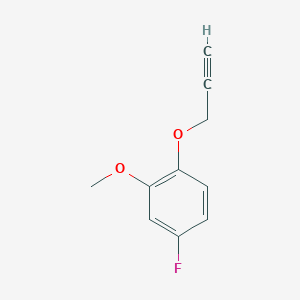
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
